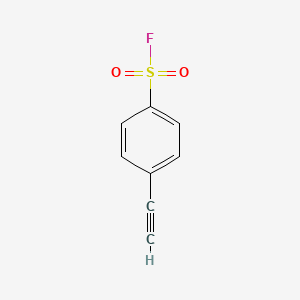
4-乙炔基苯-1-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H5FO2S It is a derivative of benzene, featuring an ethynyl group and a sulfonyl fluoride group attached to the benzene ring
科学研究应用
4-Ethynylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for sulfonyl fluoride groups .
Mode of Action
Sulfonyl fluoride groups are known to form covalent bonds with certain amino acid residues in proteins, potentially altering their function .
Biochemical Pathways
The compound’s potential to modify proteins suggests it could influence a variety of biochemical processes .
Pharmacokinetics
Its molecular weight (18419 g/mol) suggests it could be absorbed and distributed in the body .
Result of Action
Its potential to modify proteins suggests it could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
It is known that benzylic compounds, such as 4-Ethynylbenzene-1-sulfonyl fluoride, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and activity .
Cellular Effects
It is known that fluoride compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including forming sigma-bonds with the benzene ring, generating a positively charged intermediate . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that fluoride compounds can have temporal effects on microbial populations, interacting with the plant community to affect vegetation composition .
Dosage Effects in Animal Models
It is known that fluoride exposure can lead to skeletal fluorosis, with the risk increasing with higher dosages .
Metabolic Pathways
It is known that fluoride can be involved in various metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
It is known that fluoride can cross epithelia in the form of undissociated acid, allowing it to be transported and distributed throughout the body .
Subcellular Localization
It is known that fluoride can be transported and distributed throughout the body, potentially localizing in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethynylbenzene-1-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents . Another approach involves electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production of 4-ethynylbenzene-1-sulfonyl fluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
4-Ethynylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 4-ethynylbenzene-1-sulfonyl fluoride include nucleophiles, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from reactions involving 4-ethynylbenzene-1-sulfonyl fluoride vary depending on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while addition reactions can produce different addition products.
相似化合物的比较
Similar Compounds
Similar compounds to 4-ethynylbenzene-1-sulfonyl fluoride include other benzene derivatives with sulfonyl fluoride groups, such as:
- Benzene-1-sulfonyl fluoride
- 4-Methylbenzene-1-sulfonyl fluoride
- 4-Chlorobenzene-1-sulfonyl fluoride
Uniqueness
4-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both an ethynyl group and a sulfonyl fluoride group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
4-ethynylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGBIBRCKVFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)
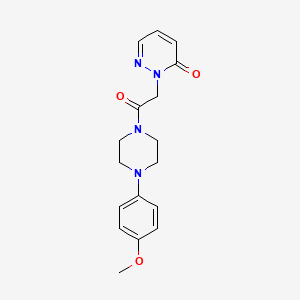
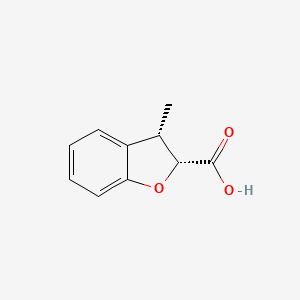
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2445358.png)
![2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2445363.png)
![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)
![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)

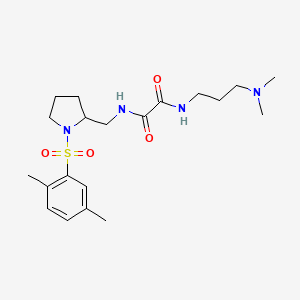
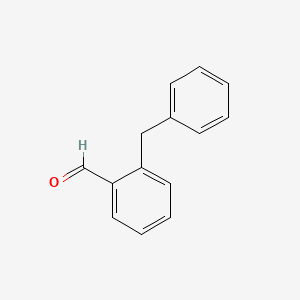
![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)
